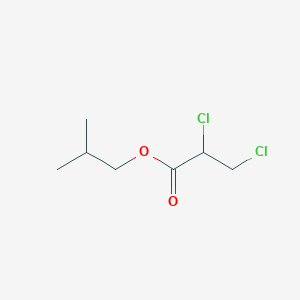
Isobutyl 2,3-dichloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 2,3-dichloropropanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with isobutanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to optimize the production efficiency .
化学反応の分析
Types of Reactions
Isobutyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as isobutyl 2-hydroxypropanoate can be formed.
Hydrolysis: The major products are 2,3-dichloropropanoic acid and isobutanol.
科学的研究の応用
Isobutyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of isobutyl 2,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are susceptible to nucleophilic attack, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
類似化合物との比較
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl 2,3-dichloropropanoate: Similar in structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Isobutyl 2,3-dichloropropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl and ethyl counterparts. These properties make it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
89876-53-9 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC名 |
2-methylpropyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)4-11-7(10)6(9)3-8/h5-6H,3-4H2,1-2H3 |
InChIキー |
WHVMKUBKNGLRBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)C(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
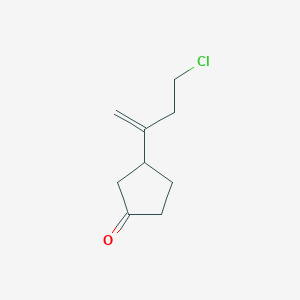
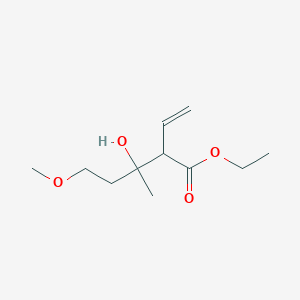
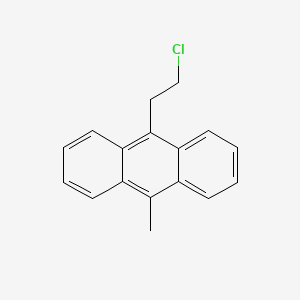
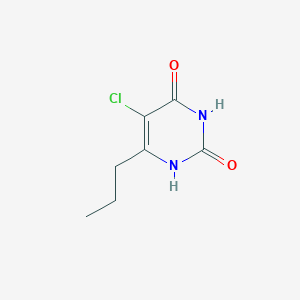
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

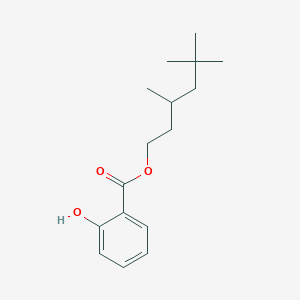
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)

